2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol
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Overview
Description
2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an amino group, a phenyl ring, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with an appropriate amine source under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can play a significant role in the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various halogenated or nitrated phenyl derivatives .
Scientific Research Applications
2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethan-1-ol: Lacks the isopropoxy group, leading to different reactivity and applications.
2-Amino-1-phenylethanol: Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness
The presence of the isopropoxy group in 2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. This makes it distinct from other similar compounds and valuable in specialized applications .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-2-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3 |
InChI Key |
UUFUGTYTUMYUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
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